Chlorosulfanyl thiohypochlorite;4-(2-methylbutan-2-yl)phenol
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Overview
Description
Chlorosulfanyl thiohypochlorite;4-(2-methylbutan-2-yl)phenol is a chemical compound with the molecular formula C11H16Cl2OS2 and a molecular weight of 299.27. This compound is known for its unique structure, which includes a phenol group substituted with a 1,1-dimethylpropyl group and polymerized with sulfur chloride (S2Cl2). It is commonly used in various industrial applications, particularly in the production of rubber and other polymeric materials .
Preparation Methods
The synthesis of Chlorosulfanyl thiohypochlorite;4-(2-methylbutan-2-yl)phenol involves the reaction of 4-(1,1-dimethylpropyl)phenol with sulfur chloride (S2Cl2) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Reaction Setup: The 4-(1,1-dimethylpropyl)phenol is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Sulfur Chloride: Sulfur chloride (S2Cl2) is slowly added to the solution while maintaining a low temperature to control the reaction rate.
Polymerization: The mixture is then heated to promote the polymerization reaction, resulting in the formation of the desired polymer.
Chemical Reactions Analysis
Chlorosulfanyl thiohypochlorite;4-(2-methylbutan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid, bromine, and sulfuric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chlorosulfanyl thiohypochlorite;4-(2-methylbutan-2-yl)phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a vulcanizing agent in the production of rubber, enhancing the mechanical properties and durability of the final product.
Biology: The compound is studied for its potential antimicrobial properties, making it a candidate for use in disinfectants and preservatives.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its polymeric nature and ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of Chlorosulfanyl thiohypochlorite;4-(2-methylbutan-2-yl)phenol involves its interaction with various molecular targets and pathways. In the context of its use as a vulcanizing agent, the compound facilitates the formation of cross-links between polymer chains, enhancing the elasticity and strength of the rubber. The sulfur atoms in the polymer play a crucial role in this cross-linking process, forming covalent bonds with the polymer chains .
Comparison with Similar Compounds
Chlorosulfanyl thiohypochlorite;4-(2-methylbutan-2-yl)phenol can be compared with other similar compounds, such as:
Phenol, 4-(1,1-dimethylpropyl)-: This compound lacks the polymeric sulfur chloride component, making it less effective as a vulcanizing agent.
Phenol, 4-(1,1-dimethylpropyl)-, polymer with sulfur: This compound is similar but does not contain chlorine atoms, which may affect its reactivity and properties.
Phenol, 4-(1,1-dimethylpropyl)-, polymer with sulfur dichloride (SCl2): This compound contains sulfur dichloride instead of sulfur chloride, which may result in different chemical properties and applications.
This compound is unique due to its specific combination of phenol, 1,1-dimethylpropyl, and sulfur chloride components, which confer distinct chemical and physical properties.
Properties
CAS No. |
68555-98-6 |
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Molecular Formula |
C11H16Cl2OS2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
chlorosulfanyl thiohypochlorite;4-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C11H16O.Cl2S2/c1-4-11(2,3)9-5-7-10(12)8-6-9;1-3-4-2/h5-8,12H,4H2,1-3H3; |
InChI Key |
KMJSZOXXFCKGRN-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC=C(C=C1)O.S(SCl)Cl |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)O.S(SCl)Cl |
physical_description |
DryPowder, PelletsLargeCrystals |
Pictograms |
Irritant |
Origin of Product |
United States |
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